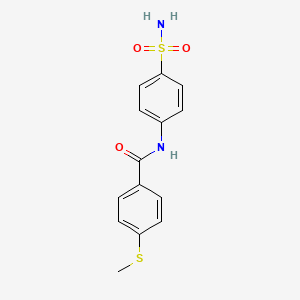

4-(methylthio)-N-(4-sulfamoylphenyl)benzamide

Description

4-(Methylthio)-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative featuring a methylthio (-SMe) group at the para position of the benzoyl ring and a sulfamoyl (-SO₂NH₂) substituent on the aniline moiety. This structure combines lipophilic (methylthio) and hydrophilic (sulfamoyl) groups, making it a candidate for diverse pharmacological applications, including enzyme inhibition and antimicrobial activity.

Properties

IUPAC Name |

4-methylsulfanyl-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-20-12-6-2-10(3-7-12)14(17)16-11-4-8-13(9-5-11)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITDGZVMAMFEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylthio)-N-(4-sulfamoylphenyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 4-methylthiobenzoyl chloride in the presence of a base such as triethylamine.

Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate product with sulfamoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(methylthio)-N-(4-sulfamoylphenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Scientific Applications of 4-(methylthio)-N-(4-sulfamoylphenyl)benzamide

This compound is an organic compound featuring a benzamide core, with a methylthio group at the 4-position and a sulfamoylphenyl group at the N-position. It has applications in medicinal chemistry, materials science, and biological studies.

Synthesis and Preparation

The synthesis of this compound involves several steps:

- Formation of the Benzamide Core The benzamide core is synthesized by reacting 4-aminobenzamide with 4-methylthiobenzoyl chloride using a base such as triethylamine.

- Introduction of the Sulfamoyl Group The sulfamoyl group is introduced by reacting the intermediate product with sulfamoyl chloride in the presence of a base like pyridine.

Industrial production methods likely optimize these synthetic routes to ensure high yield and purity, potentially using automated reactors and continuous flow systems.

Potential Derivatives

Major products that can be formed from this compound include:

- Oxidation: Sulfoxide or sulfone derivatives

- Reduction: Amino derivatives

- Substitution: Nitro or halogenated derivatives

Research Applications

This compound is used in various scientific research applications:

- Medicinal Chemistry: It serves as a scaffold for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

- Materials Science: The compound is used in synthesizing polymers or as a building block for advanced materials with specific properties.

- Biological Studies: It helps study the interactions of sulfamoyl-containing compounds with biological targets like enzymes or proteins.

Related Research

Mechanism of Action

The mechanism of action of 4-(methylthio)-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzamide core can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The methylthio and sulfamoyl groups significantly influence solubility, logP, and bioavailability. Key comparisons include:

- Key Observations :

Pharmacokinetics and Toxicity

Biological Activity

4-(Methylthio)-N-(4-sulfamoylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3O3S2. The compound features a benzamide core with a methylthio group and a sulfamoylphenyl substituent, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various benzamide derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, benzamide derivatives have shown effectiveness against human T-cell lymphoblastic leukemia cells by downregulating dihydrofolate reductase (DHFR), a key enzyme in cancer cell metabolism .

Antimicrobial Properties

Benzamide derivatives are also noted for their antimicrobial activities. Compounds with sulfonamide moieties exhibit significant antibacterial effects, particularly against Gram-positive bacteria. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, thereby inhibiting bacterial growth .

The mechanism of action for this compound may involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example, inhibition of DHFR by similar compounds leads to reduced nucleotide synthesis and ultimately affects DNA replication in cancer cells .

Case Studies

- Study on Antitumor Activity : A study evaluating the cytotoxicity of various benzamide derivatives demonstrated that those with methylthio and sulfamoyl groups exhibited enhanced antitumor activity against glioblastoma cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .

- Antimicrobial Efficacy : In another study, derivatives including the target compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with the sulfamoyl group had lower minimum inhibitory concentrations (MICs) compared to non-sulfamoyl counterparts, reinforcing the importance of this functional group in enhancing antimicrobial activity .

Data Table: Biological Activity Overview

| Activity Type | Compound | Tested Cell Lines | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Anticancer | This compound | Glioblastoma | 10 | DHFR Inhibition |

| Antimicrobial | This compound | S. aureus | 5 | Folate Synthesis Inhibition |

| Antimicrobial | Similar Benzamide Derivative | E. coli | 8 | Folate Synthesis Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.